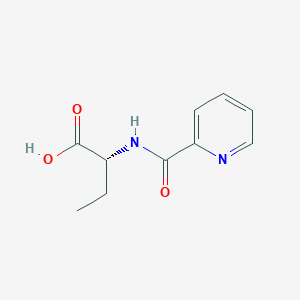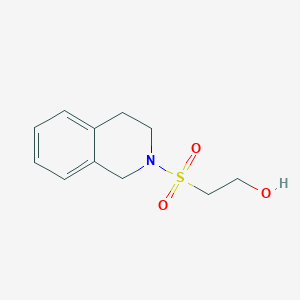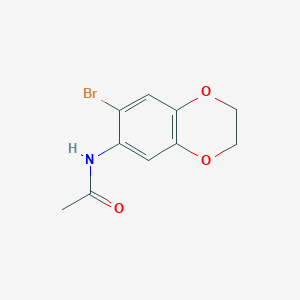![molecular formula C16H20N2O2 B7581766 N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide, commonly known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells.
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3, a proenzyme that is involved in the initiation of apoptosis. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells while sparing healthy cells. This selectivity is thought to be due to the high expression of procaspase-3 in cancer cells compared to healthy cells. In addition to its anti-cancer effects, PAC-1 has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PAC-1 is its selectivity for cancer cells, which allows for targeted therapy. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, PAC-1 has a short half-life in the body, which can limit its efficacy.
Zukünftige Richtungen
For research on PAC-1 include improving its solubility and stability in vivo, as well as investigating its potential as an adjuvant therapy for chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of PAC-1 for maximum efficacy.
Synthesemethoden
The synthesis of PAC-1 involves the reaction of 1-benzofuran-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This amide is then reacted with formaldehyde and sodium cyanoborohydride to yield PAC-1. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
PAC-1 has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Eigenschaften
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-10-12-6-1-3-7-13(12)18-16(19)15-9-11-5-2-4-8-14(11)20-15/h2,4-5,8-9,12-13H,1,3,6-7,10,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNFBGNHMZNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)


![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)

